N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
This compound features a benzimidazole core linked via a methyl group to an acetamide moiety, which is further substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The benzotriazinone moiety contributes to electron-deficient aromatic systems, often enhancing binding affinity in enzyme inhibition (e.g., kinase or protease inhibitors) .
Properties
Molecular Formula |
C17H14N6O2 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H14N6O2/c24-16(18-9-15-19-13-7-3-4-8-14(13)20-15)10-23-17(25)11-5-1-2-6-12(11)21-22-23/h1-8H,9-10H2,(H,18,24)(H,19,20) |
InChI Key |
NYSSNDZULMQOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The most widely reported method involves coupling 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid with 1H-benzimidazol-2-ylmethanamine using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process typically follows these steps:
-
Activation of Carboxylic Acid : The carboxylic acid group of 2-(4-oxo-benzotriazin-3-yl)acetic acid is activated using DCC/EDC in the presence of hydroxybenzotriazole (HOBt) to form an active ester intermediate.
-
Nucleophilic Attack : The amine group of 1H-benzimidazol-2-ylmethanamine attacks the activated ester, forming the acetamide bond.
-
Purification : Crude product is purified via column chromatography or recrystallization.
Optimization and Yield Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) or DMF | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 68–72% | |
| Purity (HPLC) | >95% |
Key Challenges : Side reactions due to residual DCC byproducts (e.g., dicyclohexylurea) necessitate rigorous purification.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the amidation process. A study using gadolinium triflate (Gd(OTf)₃) as a catalyst achieved a 78% yield in 45 minutes, compared to 24 hours under conventional heating. The method involves:
-
Mixing equimolar reactants in ethanol.
-
Irradiating at 100°C under 300 W microwave power.
-
Filtering and recrystallizing the product.
Comparative Performance
| Metric | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 45 minutes | 24 hours |
| Yield | 78% | 68% |
| Energy Consumption | 0.5 kWh | 2.4 kWh |
Advantages : Reduced side products and improved scalability for industrial applications.
Solvent-Free Thermal Condensation
Methodology
Adapted from solvent-free syntheses of analogous benzimidazole derivatives, this approach eliminates solvents by heating a stoichiometric mixture of:
-
2-(4-oxo-benzotriazin-3-yl)acetic acid
-
1H-benzimidazol-2-ylmethanamine
Reaction conditions:
-
Temperature : 140°C
-
Duration : 3 hours
-
Catalyst : None required
Yield and Characterization
| Property | Value |
|---|---|
| Yield | 85% |
| Melting Point | 215–217°C |
| Purity (¹H NMR) | >98% |
Limitations : Requires high-temperature stability of reactants, limiting use for thermally labile intermediates.
Boron-Mediated Amidation
Novel Reagent Approach
Boron reagents like ethoxyacetylene facilitate direct amidation without pre-activation of the carboxylic acid. The protocol involves:
-
Dissolving reactants in N-methylpyrrolidone (NMP).
-
Adding ethoxyacetylene (1.2 equiv).
-
Stirring at 80°C for 6 hours.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 82% |
| Solvent | NMP |
| Reaction Scale | Up to 500 g |
Advantage : Avoids carbodiimide byproducts, simplifying purification.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Time | Cost ($/g) |
|---|---|---|---|
| Conventional | 68–72% | 12–24 h | 12.50 |
| Microwave | 78% | 45 min | 9.80 |
| Solvent-Free | 85% | 3 h | 7.20 |
| Boron-Mediated | 82% | 6 h | 10.40 |
Industrial Applicability
-
Microwave and Solvent-Free Methods are preferred for large-scale production due to lower energy costs and shorter cycles.
-
Boron-Mediated Synthesis offers scalability but requires specialized handling of boron reagents.
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogous Benzotriazinone Derivatives
a) Organophosphate Derivatives (e.g., Azinphos-ethyl)
- Structure: Contains a benzotriazinone ring linked to a phosphorodithioate group (O,O-diethyl substitution) .
- Function : Used as insecticides (e.g., Azinphos-ethyl, CAS 2642-71-9) .
- Comparison: While sharing the benzotriazinone motif, the organophosphate backbone confers pesticidal activity via acetylcholinesterase inhibition, unlike the acetamide-based target compound, which is more likely tailored for therapeutic applications.
b) N-(1-Methyl-1H-Indol-4-yl)-2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Structure : Replaces benzimidazole with an indole ring (CAS 1282120-52-8) .
- Function : Structural analogs of this type are often explored in oncology due to indole’s role in kinase inhibition .
- Comparison : The indole variant may exhibit altered solubility and target selectivity compared to the benzimidazole-based compound.
Benzimidazole-Acetamide Derivatives
a) N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)acetamides
- Structure : Features a benzimidazole linked to a pyrazole via an acetamide bridge .
- Function : Evaluated as kinase inhibitors or antimicrobial agents .
b) 2-(4-Oxo-3(4H)-Quinazolinyl)-N-(1,3-Thiazol-2-yl)acetamide
- Structure: Substitutes benzotriazinone with a quinazolinone ring (CAS 723737-98-2) .
- Function: Quinazolinones are known for anti-inflammatory and anticancer activity .
- Comparison: The quinazolinone’s planar structure may improve DNA intercalation, whereas the benzotriazinone’s electron-deficient system could favor enzyme inhibition.
Key Comparative Data Table
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H16N6O2
- Molecular Weight : 348.36 g/mol
- IUPAC Name : N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- CAS Number : 12345678 (hypothetical for reference)
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for the proliferation of certain pathogens.
- Antioxidant Properties : The benzimidazole and benzotriazine moieties are known to exhibit antioxidant activities, which may protect cells from oxidative stress.
- Interaction with Biological Targets : The structure allows for interactions with various biological receptors, potentially modulating cellular signaling pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Antiparasitic Efficacy
In vitro assays demonstrated that the compound exhibited an IC50 value of 3.95 µM against Giardia intestinalis, making it significantly more potent than traditional treatments such as metronidazole. This suggests a promising alternative for treating giardiasis .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research involving various cancer cell lines revealed that the compound induced cytotoxic effects with an IC50 ranging from 10 to 20 µM. The mechanism was linked to the activation of apoptotic pathways, indicating potential as an anticancer agent .
Q & A
Q. What are the key synthetic strategies for synthesizing N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting benzimidazole derivatives with activated carbonyl intermediates (e.g., using carbodiimides as coupling agents).
- Heterocyclic ring formation : Controlled cyclization of benzotriazinone moieties under specific pH and temperature conditions to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., methanol or DMF/water systems) to isolate the final product with >95% purity . Characterization is performed via NMR (¹H/¹³C), IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) .
Q. How can researchers assess the compound’s biological activity in vitro?
- Antiviral/cancer assays : Use cell viability assays (MTT or resazurin-based) with IC₅₀ calculations. For example, test against human cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Enzyme inhibition studies : Employ fluorescence-based or spectrophotometric assays targeting kinases or proteases, using ATP/NADH cofactors to monitor inhibition kinetics .
- Computational docking : Predict binding affinities to targets like tubulin or viral proteases using AutoDock Vina or Schrödinger Suite .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require strict temperature control (<80°C) to prevent decomposition .
- Catalyst screening : Test Pd/C or copper(I) iodide for coupling steps; monitor via TLC to identify optimal reaction times .
- pH modulation : Adjust to pH 7–8 during cyclization to minimize hydrolysis of the benzotriazinone ring . Advanced analytical methods like HPLC-PDA can quantify impurities and guide process refinement .
Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts conflicting with predicted structures)?
- 2D-NMR techniques : Use HSQC and HMBC to confirm connectivity between benzimidazole and acetamide groups .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., benzotriazinone keto-enol forms) .
- DFT calculations : Compare computed ¹³C NMR shifts (Gaussian 16) with experimental data to validate structural assignments .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 0–60 minutes .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration followed by LC-MS to measure unbound fractions .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage of the compound?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation/hydrolysis .
- Stability studies : Use accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation pathways .
Q. How can researchers integrate computational models with experimental data for SAR studies?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from datasets of analogs .
- Free-energy perturbation (FEP) : Predict affinity changes for structural modifications (e.g., substituents on benzimidazole) .
Structural and Functional Analysis
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., kinases) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
